molecular formula C9H8N4 B6246153 5-azido-2-methyl-1H-indole CAS No. 1363421-86-6

5-azido-2-methyl-1H-indole

Cat. No. B6246153
CAS RN: 1363421-86-6
M. Wt: 172.2
InChI Key:
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Description

5-azido-2-methyl-1H-indole (5-AMI) is a synthetic molecule that has been studied extensively for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. 5-AMI is an azido derivative of indole, a heterocyclic aromatic organic compound. It has been used in a variety of applications, including as a fluorescent probe for imaging cells and as a substrate for enzymatic reactions. 5-AMI is a versatile molecule that can be used for a variety of research purposes.

Scientific Research Applications

5-azido-2-methyl-1H-indole has been used in a variety of scientific research applications, including as a fluorescent probe for imaging cells, as a substrate for enzymatic reactions, and as a scaffold for drug design. In addition, 5-azido-2-methyl-1H-indole has been used in the study of protein-ligand interactions and as a fluorescent probe for the detection of reactive oxygen species.

Mechanism of Action

The exact mechanism of action of 5-azido-2-methyl-1H-indole is not completely understood, however, it is believed to interact with certain proteins and enzymes in the body. It is also believed to be involved in the regulation of gene expression and cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-azido-2-methyl-1H-indole are not well understood. However, it is believed that 5-azido-2-methyl-1H-indole may have a role in the regulation of gene expression and cell signaling pathways, as well as in the modulation of protein-ligand interactions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-azido-2-methyl-1H-indole in laboratory experiments is its versatility. It can be used as a substrate for enzymatic reactions, as a fluorescent probe for imaging cells, and as a scaffold for drug design. However, there are some limitations to using 5-azido-2-methyl-1H-indole in laboratory experiments. For example, it is not very stable in solution and can decompose over time. In addition, the reaction conditions for its synthesis can be difficult to control.

Future Directions

There are a number of potential future directions for the use of 5-azido-2-methyl-1H-indole in scientific research. For example, it could be used to study protein-ligand interactions and to develop new fluorescent probes for imaging cells. In addition, 5-azido-2-methyl-1H-indole could be used to develop new drugs or drug delivery systems. Finally, it could be used to study the regulation of gene expression and cell signaling pathways.

Synthesis Methods

The synthesis of 5-azido-2-methyl-1H-indole is relatively straightforward and can be accomplished using a variety of methods. One of the most widely used methods involves the reaction of indole with an azido compound, such as sodium azide, in the presence of a catalyst, such as copper chloride. The reaction produces a product containing the 5-azido-2-methyl-1H-indole moiety, which can then be isolated and purified for use.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-azido-2-methyl-1H-indole involves the conversion of 2-methylindole to 5-azido-2-methyl-1H-indole through a series of reactions.", "Starting Materials": [ "2-methylindole", "sodium azide", "sulfuric acid", "sodium nitrite", "acetic acid", "hydrochloric acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Nitration of 2-methylindole with sulfuric acid and sodium nitrite to form 2-methyl-1-nitroindole.", "Step 2: Reduction of 2-methyl-1-nitroindole with acetic acid and sodium hydroxide to form 2-methyl-1-indole.", "Step 3: Azidation of 2-methyl-1-indole with sodium azide and hydrochloric acid to form 5-azido-2-methyl-1H-indole." ] }

CAS RN

1363421-86-6

Molecular Formula

C9H8N4

Molecular Weight

172.2

Purity

95

Origin of Product

United States

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